2-Cyanoethyl hexyl ether

Description

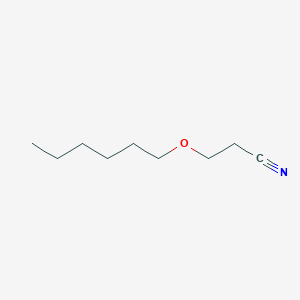

Structure

3D Structure

Properties

IUPAC Name |

3-hexoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-4-5-8-11-9-6-7-10/h2-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGVUZQHVVQSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201391 | |

| Record name | 3-(Hexyloxy)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-02-6 | |

| Record name | 3-(Hexyloxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexyloxy)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoethyl hexyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hexyloxy)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hexyloxy)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Michael Addition Reactions for Cyanoethyl Ether Synthesis

The most common and efficient method for synthesizing β-alkoxy nitriles, such as 2-Cyanoethyl hexyl ether, is the Michael addition (or cyanoethylation) of an alcohol to acrylonitrile (B1666552). This reaction belongs to the broader class of conjugate additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound or its analogue. byjus.comwikipedia.org In this specific case, the alcohol (e.g., hexanol) acts as the Michael donor and acrylonitrile serves as the Michael acceptor.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Alkaline Condensing Agents)

The efficiency of the cyanoethylation of alcohols is highly dependent on the reaction conditions and the catalyst employed. Traditionally, soluble inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have been used, but these can lead to challenges in product separation and generate significant wastewater. researchgate.net Modern research focuses on heterogeneous and more environmentally benign catalyst systems.

Supported base/zeolite catalysts have demonstrated high efficacy in solvent-free systems. For the Michael addition of various monohydric alcohols to acrylonitrile, potassium carbonate (K2CO3) supported on zeolites like ZSM-5 has shown excellent activity. researchgate.net Research indicates that a 10% loading of K2CO3 on ZSM-5 provides optimal results for the reaction with methanol (B129727), achieving 98.3 mol% conversion of acrylonitrile and 100% selectivity for the corresponding 3-methoxypropanenitrile. researchgate.net The catalyst's recyclability has also been confirmed, highlighting its potential for industrial applications. researchgate.net

The effects of various reaction parameters have been systematically investigated, as summarized in the table below.

Table 1: Effect of Reaction Parameters on Michael Addition of Methanol to Acrylonitrile using K2CO3/ZSM-5 Catalyst Data derived from studies on analogous alcohol additions.

| Parameter | Condition | Effect on Conversion/Selectivity | Source |

|---|---|---|---|

| Catalyst Loading (K2CO3 on ZSM-5) | Varied from 5% to 20% | Optimal conversion achieved at 10% loading. | researchgate.net |

| Reaction Temperature | Typically 60-70°C | Higher temperatures generally increase reaction rate. | researchgate.net |

| Reaction Time | Varied from 1 to 7 hours | Conversion increases with time, reaching a plateau after ~5 hours. | researchgate.net |

| Solvent | Solvent-free system | Demonstrates high efficiency and environmental benefits. | researchgate.net |

Beyond alkaline agents, transition-metal catalysts have also been developed. A ruthenium-acetamido complex has been found to be an effective catalyst for the conjugate addition of alcohols to acrylic compounds under mild conditions. acs.org More recently, earth-abundant metal catalysts, such as those based on manganese pincer complexes, have been shown to facilitate oxa-Michael additions to unsaturated nitriles at room temperature with very low catalyst loading (0.1 mol%) and without the need for an added base. rsc.org

Precursor Selection and Reactant Stoichiometry

The synthesis of this compound via Michael addition involves two primary precursors:

Michael Donor: Hexan-1-ol (or hexyl alcohol)

Michael Acceptor: Acrylonitrile (CH2=CH-CN)

The stoichiometry of the reactants plays a crucial role in maximizing the yield and minimizing side reactions. An excess of the alcohol is often used to drive the reaction towards completion. Studies on related systems have often employed a molar ratio of alcohol to acrylonitrile of 1.5:1. researchgate.net This ensures that the acrylonitrile is fully consumed, preventing potential polymerization, which it is prone to undergo, especially under basic conditions. unibo.it

Mechanistic Elucidation of Michael Addition for 2-Cyanoethyl Ether Formation

The mechanism of the base-catalyzed Michael addition for the formation of this compound proceeds through a series of well-defined steps:

Deprotonation of the Alcohol: In the presence of a base (B:), the hexyl alcohol is deprotonated to form a nucleophilic hexoxide ion. This is the active Michael donor. wikipedia.orgpharmaxchange.info

Nucleophilic Attack: The hexoxide ion attacks the β-carbon of the acrylonitrile molecule. Acrylonitrile is an "activated alkene" because the electron-withdrawing cyano (-CN) group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. byjus.comchemistrysteps.com This conjugate (or 1,4-) addition results in the formation of a resonance-stabilized carbanion intermediate (an enolate). wikipedia.orgorganicchemistrytutor.com

Protonation: The carbanion intermediate abstracts a proton from the protonated base (or a solvent molecule, if present) to yield the final product, this compound, and regenerate the base catalyst. wikipedia.orgpharmaxchange.info

This process is a highly atom-economical method for forming the C-O bond required in the target ether.

Alternative Synthetic Routes to this compound and Related Analogues

While the Michael addition is a primary route, other classical and modern ether synthesis methodologies can be adapted to produce this compound and its analogues.

Williamson Ether Synthesis in the Context of Alkyl Cyanoethyl Ethers

The Williamson ether synthesis is a versatile and widely used method that involves the reaction of an alkoxide with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orglumenlearning.com

To synthesize this compound, two potential pathways exist:

Pathway A: Reaction of sodium hexoxide with a 3-halopropionitrile (e.g., 3-chloropropionitrile).

Pathway B: Reaction of the sodium salt of 3-hydroxypropionitrile (B137533) (2-cyanoethanol) with a hexyl halide (e.g., 1-bromohexane).

The reaction proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon bearing the leaving group (halide). wikipedia.orgbyjus.com For an efficient reaction, the alkyl halide must be primary to avoid competing elimination (E2) reactions, which are favored with secondary and especially tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com Since both 1-bromohexane (B126081) and 3-chloropropionitrile (B165592) are primary halides, both pathways are viable, with the choice often depending on the availability and reactivity of the starting materials.

Table 2: Comparison of Williamson Ether Synthesis Pathways for this compound

| Pathway | Alkoxide (Nucleophile) | Alkyl Halide (Electrophile) | Key Consideration |

|---|---|---|---|

| A | Sodium hexoxide | 3-Chloropropionitrile | Primary halide, suitable for SN2. |

| B | Sodium 2-cyanoethoxide | 1-Bromohexane | Primary halide, suitable for SN2. |

Alkoxymercuration-Demercuration Approaches for Ether Formation

Alkoxymercuration-demercuration is a two-step process used to synthesize ethers from an alkene and an alcohol. byjus.comjove.com This method is particularly useful because it proceeds without carbocation rearrangement and follows Markovnikov's regioselectivity, where the alkoxy group (-OR) adds to the more substituted carbon of the double bond. libretexts.orglibretexts.org

To form an alkyl cyanoethyl ether, one could react an alkene with an alcohol containing a cyano group, or vice-versa. For instance, reacting 1-hexene (B165129) with 2-cyanoethanol in the presence of a mercury salt like mercuric acetate (B1210297) or mercuric trifluoroacetate. libretexts.orgstudy.com

The mechanism involves two distinct stages:

Alkoxymercuration: The alkene's pi electrons attack the electrophilic mercury, forming a bridged mercurinium ion intermediate. libretexts.org This prevents carbocation rearrangements. The alcohol (2-cyanoethanol) then acts as a nucleophile, attacking the more substituted carbon of the bridged ion in an anti-addition fashion. byjus.com

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH4) in a basic solution, which replaces the mercury-containing group with a hydrogen atom to yield the final ether product. libretexts.orgstudy.com

While effective, this method is less commonly used in modern synthesis due to the toxicity of the mercury reagents involved.

Photochemical and Electrophilic Coupling Methods for Ether Linkage Formation

The formation of the ether linkage in this compound can be approached through advanced synthetic routes that offer alternatives to traditional methods like the Williamson ether synthesis. Photochemical and electrophilic coupling methods represent frontiers in ether synthesis, providing unique reaction pathways.

Photochemical Methods: Photochemical synthesis involves the use of light to initiate chemical reactions. For ether formation, this could involve the photo-induced activation of one of the precursors, such as hexanol or a derivative, to generate a reactive intermediate. For instance, a radical-based mechanism could be employed where a hexyl radical, generated photochemically, couples with an acrylonitrile-derived species. While not a standard method for this specific ether, photochemical approaches are a subject of broader research in organic synthesis for their potential to enable reactions under mild conditions.

Electrophilic Coupling Methods: Electrophilic coupling represents a versatile strategy for constructing C-O bonds. These methods typically involve the reaction of an alcohol (nucleophile) with a substrate containing an electrophilic carbon.

Electrophilic Addition to Alkenes: One prominent method is the acid-catalyzed electrophilic addition of an alcohol to an alkene. rsc.org In the context of this compound synthesis, this would involve the reaction of hexanol with acrylonitrile. The acid catalyst would protonate the nitrile group or the double bond of acrylonitrile, making it susceptible to nucleophilic attack by the oxygen atom of hexanol.

Transition Metal-Catalyzed Cross-Coupling: Modern organic synthesis frequently employs transition metal catalysts (e.g., copper, palladium) to facilitate the coupling of alcohols with various partners. organic-chemistry.org For instance, copper-catalyzed methods have proven effective for coupling alcohols with aryl halides. organic-chemistry.org While directly applying this to form an alkyl-alkyl ether like this compound is less common, related strategies involving the activation of C-H bonds or the use of organoboron reagents are emerging. rsc.org

Electrochemical Synthesis: An innovative approach involves electrochemical oxidation to induce C(sp³)-H/O-H cross-coupling. nih.gov This method can form ether bonds by generating radical cation intermediates under transition-metal-free conditions, offering a green and practical alternative. nih.gov

| Method | Typical Reactants | Key Features | Potential Applicability |

|---|---|---|---|

| Acid-Catalyzed Addition | Alcohol + Alkene | Uses an acid catalyst; follows Markovnikov regiochemistry. rsc.org | Direct reaction of hexanol with acrylonitrile. |

| Copper-Catalyzed Coupling | Alcohol + Aryl/Vinyl Halide | Mild conditions, good functional group tolerance. organic-chemistry.org | Adaptable for specific activated substrates. |

| Electrochemical C-H Etherification | Alcohol + C(sp³)-H Compound | Transition-metal-free, oxidant-free. nih.gov | Direct coupling of hexanol with an activated C-H bond precursor. |

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity for this compound necessitates the use of advanced purification and analytical techniques to remove starting materials, byproducts, and other impurities.

Fractional Distillation under Reduced Pressure

Fractional distillation is a cornerstone technique for purifying liquid compounds, especially when separating components with close boiling points. wikipedia.orglibretexts.org This method relies on the principle of repeated vaporization-condensation cycles (theoretical plates) along a fractionating column, which enriches the vapor phase with the more volatile component. vernier.comscribd.com

For a compound like this compound, which may be susceptible to decomposition at high temperatures, performing the distillation under reduced pressure (vacuum distillation) is critical. Lowering the pressure reduces the boiling point of the compound, allowing it to distill at a lower temperature, thereby preventing thermal degradation and the formation of impurities. The efficiency of the separation is dependent on the length and type of the fractionating column used, with more theoretical plates providing better separation. vernier.com

| Parameter | Description | Importance for this compound |

|---|---|---|

| Pressure | The pressure inside the distillation apparatus. | Reduced pressure is used to lower the boiling point and prevent thermal decomposition. |

| Column Type | The design of the fractionating column (e.g., Vigreux, packed). wikipedia.org | Determines the number of theoretical plates and thus the separation efficiency. vernier.com |

| Reflux Ratio | The ratio of condensed vapor returned to the column versus collected as distillate. | A higher reflux ratio generally improves separation but increases distillation time. |

| Heating Rate | The rate at which heat is supplied to the distilling flask. | Must be carefully controlled to maintain a slow, steady distillation for optimal separation. |

Chromatographic Separation Techniques (e.g., TLC, GC-MS, HPLC)

Chromatographic methods are indispensable for the purification and analysis of organic compounds, offering high-resolution separation based on differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting it with an appropriate solvent system, one can visualize the separation of the desired product from starting materials and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for separating and identifying volatile compounds. The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for structural identification. This method is highly effective for assessing the purity of the distilled this compound and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile purification technique suitable for compounds that are not sufficiently volatile or are thermally unstable for GC. For this compound, preparative HPLC could be employed for final purification to achieve very high purity levels. A cyano-bonded stationary phase might be particularly effective, given the presence of the nitrile group in the target molecule. sigmaaldrich.com

Advanced Methods for Purity Assessment (e.g., NMR for replacement ratio)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for structural elucidation and quantitative analysis. For assessing the purity of this compound, and specifically for determining the extent of cyanoethylation (the "replacement ratio"), ¹H NMR is particularly useful.

Quantitative NMR (qNMR) allows for the determination of the relative or absolute concentration of different species in a sample by comparing the integration values of their respective NMR signals. ox.ac.uk To assess the purity or the success of the cyanoethylation reaction, one can compare the integral of a signal corresponding to the protons on the hexyl group to the integral of a signal from the protons on the cyanoethyl moiety.

For example, the ratio of the integral of the protons on the carbon adjacent to the ether oxygen in the hexyl group (-O-CH₂ -(CH₂)₄-CH₃) to the integral of the protons on the carbon adjacent to the ether oxygen in the cyanoethyl group (-O-CH₂ -CH₂-CN) can confirm the structure and help quantify impurities. Assuming a 1:1 structure, the ratio of the integrals of these two methylene (B1212753) groups, after normalization for the number of protons (two in each case), should be 1:1. Any deviation could indicate the presence of unreacted hexanol or other byproducts.

| Chemical Shift (ppm, hypothetical) | Proton Assignment | Multiplicity | Integration (Normalized) | Purpose in Purity Assessment |

|---|---|---|---|---|

| ~3.6 | -O-CH₂-CH₂-CN | Triplet | 2H | Confirms presence of cyanoethyl group. |

| ~3.5 | -O-CH₂-(CH₂)₄CH₃ | Triplet | 2H | Confirms presence of hexyl group. |

| ~2.7 | -CH₂-CH₂-CN | Triplet | 2H | Confirms presence of cyanoethyl group. |

| ~1.5 | -O-CH₂-CH₂-(CH₂)₃CH₃ | Multiplet | 2H | Part of hexyl chain signature. |

| ~1.3 | -(CH₂)₃-CH₃ | Multiplet | 6H | Part of hexyl chain signature. |

| ~0.9 | -CH₃ | Triplet | 3H | Confirms terminal methyl of hexyl group. |

The ratio of integrals for the signals at ~3.6 ppm and ~3.5 ppm should be 1:1 in a pure sample. libretexts.orgreddit.com

Chemical Reactivity and Transformation Studies of 2 Cyanoethyl Hexyl Ether

Reactions Involving the Ether Linkage

The ether linkage, generally stable, can be cleaved under specific and often harsh conditions. masterorganicchemistry.com The reactivity of this bond in 2-Cyanoethyl hexyl ether is a subject of detailed mechanistic studies.

Acid-Catalyzed Cleavage Mechanisms (SN1, SN2, E1 Pathways)

The cleavage of ethers by strong acids is a well-established reaction in organic chemistry. wikipedia.orglibretexts.org For this compound, which possesses a primary alkyl group (hexyl) and a functionalized ethyl group, the cleavage mechanism is influenced by the nature of the acid and reaction conditions.

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form an oxonium ion, which is a better leaving group. masterorganicchemistry.comkhanacademy.orgmasterorganicchemistry.com

SN2 Pathway : Given that the hexyl group is a primary alkyl group and the other is a 2-substituted ethyl group, the subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) is likely to proceed via an SN2 mechanism. masterorganicchemistry.comwikipedia.org The nucleophile will attack the less sterically hindered carbon atom. In this case, a detailed analysis of the steric and electronic effects of the cyano group would be necessary to predict the major products, which would be a hexyl halide and 3-hydroxypropionitrile (B137533), or 1-halo-2-cyanoethane and hexanol.

SN1 and E1 Pathways : SN1 and E1 pathways are generally favored when a stable carbocation can be formed, such as with tertiary or benzylic ethers. libretexts.orgmasterorganicchemistry.com Since this compound does not have substituents that would stabilize a carbocation, these pathways are considered less likely under standard acidic cleavage conditions. However, under forcing conditions with non-nucleophilic acids, E1 elimination could potentially occur, though it is not the primary pathway for this type of ether. libretexts.org

| Parameter | SN1 Pathway | SN2 Pathway | E1 Pathway |

| Substrate Structure | Favored by tertiary, benzylic, or allylic ethers that can form stable carbocations. libretexts.orgmasterorganicchemistry.com | Favored by primary and secondary ethers. masterorganicchemistry.comwikipedia.org | Favored by substrates that form stable carbocations and are treated with a non-nucleophilic acid. libretexts.org |

| Intermediate | Carbocation. wikipedia.org | No intermediate (concerted mechanism). masterorganicchemistry.com | Carbocation. libretexts.org |

| Stereochemistry | Racemization. | Inversion of configuration. masterorganicchemistry.com | Formation of the most stable alkene (Zaitsev's rule). |

| Reagent | Strong acid (e.g., HBr, HI). libretexts.org | Strong acid with a good nucleophile (e.g., HBr, HI). masterorganicchemistry.com | Strong, non-nucleophilic acid (e.g., trifluoroacetic acid). libretexts.org |

| Applicability to this compound | Unlikely, due to the primary nature of the alkyl groups. | The most probable mechanism for acid-catalyzed cleavage. | Unlikely under typical ether cleavage conditions. |

Investigations into Organometallic Reagent-Induced Ether Cleavage

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are highly reactive and can induce the cleavage of ethers. wikipedia.orglibretexts.org However, this reactivity is typically more pronounced with cyclic ethers or in specific intramolecular reactions. The carbon-metal bond in these reagents is highly polarized, making the carbon atom a strong nucleophile and a strong base. libretexts.org

While Grignard reagents are known to be poor at cleaving acyclic ethers, organolithium compounds can deprotonate the α-position of the ether, leading to cleavage. wikipedia.orgcaltech.edu The reaction of this compound with such reagents would likely involve a complex interplay between reaction at the ether linkage and reaction with the nitrile group. The strongly nucleophilic and basic nature of organometallic reagents suggests that they would preferentially react with the electrophilic carbon of the nitrile group or abstract a proton alpha to the nitrile.

Studies on Stability under Various Chemical Environments

The stability of this compound is crucial for its storage and application. Ethers are generally considered stable and unreactive towards many chemical reagents, which is why they are often used as solvents. masterorganicchemistry.comlibretexts.org However, certain conditions can lead to degradation.

Like other ethers, this compound can potentially form explosive peroxides upon prolonged exposure to air and light. It is classified as a compound that may form peroxides. nih.gov Therefore, appropriate handling and storage precautions are necessary.

The presence of the nitrile group can also influence its stability. Under strongly acidic or basic conditions, the nitrile group can undergo hydrolysis, as will be discussed in the following section. The ether linkage itself is generally stable to basic conditions, but as mentioned, can be cleaved by strong acids. wikipedia.orglibretexts.org

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing pathways to other important classes of compounds. google.com

Catalytic Reduction Pathways to Primary Amines

The reduction of nitriles is a primary method for the synthesis of primary amines. organic-chemistry.org Catalytic hydrogenation is a common and efficient method for this transformation. google.comgoogle.comrsc.org

For this compound, catalytic reduction would yield 3-(hexyloxy)propan-1-amine. This reaction is typically carried out using a metal catalyst such as Raney nickel, platinum, or rhodium, under a hydrogen atmosphere. google.comgoogle.com The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. google.com The use of ammonia (B1221849) in the reaction mixture can help to suppress the formation of these byproducts. google.com

| Catalyst System | Reaction Conditions | Product | Observations |

| Ruthenium on Carbon (Ru/C) | 125°C, 1000-1550 p.s.i.g. H₂, in the presence of ammonia. google.com | Primary Amine | High yields of primary amine with minimal to no secondary or tertiary amine formation. google.com |

| Rhodium Catalyst | Two-phase solvent system (immiscible organic solvent and water) with a basic substance. google.com | Primary Amine | Improved process for the hydrogenation of organic nitriles. google.com |

| Iron Pincer Complexes | Relatively mild conditions. rsc.org | Primary Amine | High activity and selectivity for the reduction of various nitriles. rsc.org |

| Ammonia Borane | Thermal decomposition conditions without a catalyst. organic-chemistry.org | Primary Amine | Environmentally benign, tolerant of many functional groups. organic-chemistry.org |

Oxidative Conversions to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives under acidic or basic conditions. pressbooks.pubbritannica.com This transformation provides a route to 3-(hexyloxy)propanoic acid from this compound.

Acid-Catalyzed Hydrolysis : Treatment with a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat will convert the nitrile first to an amide intermediate (3-(hexyloxy)propanamide) and then to the corresponding carboxylic acid. google.com

Base-Catalyzed Hydrolysis : Reaction with a strong aqueous base (e.g., NaOH or KOH) followed by acidification will also yield the carboxylic acid. The initial product of basic hydrolysis is the carboxylate salt. google.com

The oxidation of the carbon atom in the nitrile group is a key step in these conversions. Other oxidative methods for converting nitriles to carboxylic acids are also known in organic synthesis. pressbooks.pubbritannica.com

Applications in Advanced Materials Science and Engineering

Integration into Polymer Architectures and Composites

The unique properties of the cyanoethyl group, particularly its high polarity, make it a valuable component in the design of advanced polymers and composites.

Development of 2-Cyanoethyl Group-Containing Polymers for High Dielectric Constant Materials

The incorporation of 2-cyanoethyl groups into polymer structures is a well-established strategy for developing materials with a high dielectric constant (high-k). The strong dipole moment of the nitrile (C≡N) group significantly enhances the polymer's ability to store electrical energy.

Notable examples include cyanoethylated cellulose (B213188) and poly(2-cyanoethyl vinyl ether). Cyanoethyl cellulose, a derivative of the most abundant natural polymer, has been extensively studied for its dielectric properties. With a high degree of substitution, it can exhibit a high dielectric constant and low dielectric loss, particularly at elevated temperatures and high frequencies. This has garnered significant attention from the radio and electronics industries for the miniaturization of components. Similarly, poly(2-cyanoethyl vinyl ether) is an amorphous polymer recognized for its high electrical permittivity. expresspolymlett.com

Blending these high-k polymers with other materials, such as poly(methyl methacrylate) (PMMA), can further optimize their properties for specific applications, leading to monophasic systems with an increased dielectric constant and improved thermal stability. expresspolymlett.com

Table 1: Dielectric Properties of 2-Cyanoethyl Group-Containing Polymers

| Polymer | Dielectric Constant (ε') | Reference |

|---|---|---|

| Cyanoethyl Cellulose (high substitution) | 12-19 | piezopvdf.com |

| Poly(2-cyanoethyl vinyl ether) (CEPVA) | ~15 | expresspolymlett.com |

| CEPVA/PMMA Blend (70:30) | ~27 | expresspolymlett.com |

Utilization in Thin-Film Technologies and Conductive Coatings

Polymers containing the 2-cyanoethyl group are primarily utilized in thin-film technologies for their dielectric (insulating) properties rather than for conductive coatings. Their high dielectric constant makes them suitable for use as thin-film insulators in flexible electronics.

For instance, blends of poly(2-cyanoethyl vinyl ether) and poly(methyl methacrylate) have been investigated for their film-forming ability and applicability in capacitors and field-effect transistors. nih.gov These blends can be drop-cast to form thin films with thicknesses ranging from 10 to 30 micrometers. nih.gov

In a different application, cyanoethyl cellulose has been used as a membrane material to prepare substrates for thin-film composite forward osmosis membranes. This highlights the versatility of cyanoethylated polymers in various thin-film applications, extending beyond electronics to separation technologies.

Role as Binders and Adhesion Promoters in Advanced Composite Systems

The adhesive properties of polymers containing the 2-cyanoethyl group have been explored in various composite systems. Cyanoethylpullulan, a cyanoethylated derivative of a natural polysaccharide, has been patented for its use as a binder in specific electrical applications, noting its excellent adhesive bonding to metals.

Furthermore, the thermoplastic nature of cyanoethylated materials allows them to be used as adhesives in the production of wood-based panels. Studies have shown that plywood bonded with cyanoethylated pulp can achieve significant bonding strength. This demonstrates their potential to replace traditional adhesives in certain composite manufacturing processes.

Contributions to Electronic and Optoelectronic Devices

The unique electrical properties of 2-cyanoethyl group-containing polymers have led to their investigation and use in various electronic and optoelectronic devices.

Research on Organic Dispersion Electroluminescence (EL) Devices

Cyanoethylated polymers play a crucial role in the fabrication of organic electroluminescent (EL) devices. Cyanoethyl cellulose, owing to its high dielectric properties, can be used as an electroluminescent material itself, offering an alternative to traditional phosphors.

More commonly, related polymers like cyanoethyl polyvinyl alcohol are utilized as a high-dielectric polymer binder for the phosphor layer in powder electroluminescent devices. In this application, a zinc sulfide-type phosphor is dispersed in a paste made from the cyanoresin, which is then laminated between electrodes. nih.gov The high dielectric constant of the cyanoethylated polymer enhances the performance of the EL device.

Development of Heat-Resistant Separators for Film Capacitors and Batteries

The development of safe and high-performance energy storage devices is a critical area of research. Polymers containing the 2-cyanoethyl group have been identified as promising materials for heat-resistant separators in batteries. These polymers, including cyanoethyl pullulan, cyanoethyl cellulose, and cyanoethyl polyvinyl alcohol, can be used as binders in the heat-resistant porous layer of a battery separator. google.comgoogle.com

The 2-cyanoethyl group-containing polymer strongly binds inorganic filler particles, enhancing the mechanical strength and heat resistance of the separator. google.com This is because the polymer is not easily dissolved in the electrolyte solution. google.com Furthermore, chemical modification of natural polymer nanofibers, such as chitin, by grafting cyanoethyl groups has been shown to produce separators with significantly higher ionic conductivity and excellent mechanical strength, suitable for high-performance lithium-ion batteries.

Photophysical and Electroluminescent Properties of Fluorene-Based Copolymers Incorporating Cyanoethyl and Hexyl Moieties

Information regarding the specific photophysical and electroluminescent properties of fluorene-based copolymers incorporating 2-Cyanoethyl hexyl ether or distinct cyanoethyl and hexyl moieties for optoelectronic applications is not available in the public domain based on the conducted research. Scientific literature extensively covers the modification of fluorene-based polymers with various alkyl side chains (such as hexyl and octyl) to improve solubility and processing, and the incorporation of cyano-groups to tune electronic properties for applications in organic light-emitting diodes (OLEDs). However, the synthesis and characterization of copolymers containing the specific combination of cyanoethyl and hexyl groups, and their resulting photophysical and electroluminescent performance, have not been reported.

Application in Solid-State Polymer Electrolytes for Energy Storage

The incorporation of the β-cyanoethyl ether moiety, a key structural feature of this compound, into polymer backbones has been identified as a promising strategy for developing high-performance solid-state polymer electrolytes (SPEs) for lithium-ion batteries. aps.orgnih.gov The high polarity of the nitrile (cyano) group aids in the dissolution of lithium salts, while the ether linkages facilitate ion transport, addressing two of the primary challenges in SPEs: achieving high ionic conductivity and a high lithium-ion transference number. aps.orgnih.gov

Enhancement of Ionic Conductivity and Lithium Transference Number

Research has demonstrated that modifying polymer structures with β-cyanoethyl ether side chains significantly improves key electrolyte properties. In one study, a polyvinyl alcohol backbone was functionalized with β-cyanoethyl ether and propanesulfonate ether groups. aps.orgnih.gov The resulting SPE, when mixed with 50 wt% of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), exhibited a maximum ionic conductivity of 5.4 × 10⁻⁴ S cm⁻¹ at room temperature (~25 °C). aps.orgnih.gov This high conductivity is crucial for enabling efficient ion movement between the battery's electrodes.

Furthermore, the same electrolyte demonstrated a lithium-ion transference number (t+) of 0.48. aps.orgnih.gov The transference number, which represents the fraction of the total ionic conductivity contributed by the lithium cations, is a critical parameter for battery performance. A higher t+ value helps to mitigate the formation of concentration gradients during charging and discharging, which can lead to performance degradation and limit power density. Similarly, a cross-linked solid electrolyte based on N-cyanoethylated polyethylenimine achieved an even higher lithium-ion transference number of 0.56. nih.gov

| Polymer System | Ionic Conductivity (S/cm) at 25°C | Li-ion Transference Number (t+) | Source |

|---|---|---|---|

| PVA with β-cyanoethyl ether & LiTFSI | 5.4 × 10⁻⁴ | 0.48 | aps.orgnih.gov |

| N-cyanoethylated Polyethylenimine | 1.84 × 10⁻⁵ | 0.56 | nih.gov |

| Cyanoethyl Cellulose-based Eutectogel | 1.87 × 10⁻³ | Not Reported | rsc.org |

Electrochemical Stability Window and Interfacial Properties

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive degradation. A wide ESW is essential for batteries operating at high voltages to achieve higher energy densities. mdpi.com Polymer electrolytes containing the cyanoethyl ether functionality have shown impressive stability.

For instance, the polyvinyl alcohol-based SPE with β-cyanoethyl ether side chains demonstrated a wide electrochemical stability window of 5.3 V (vs. Li/Li+). aps.orgnih.gov Another system, based on N-cyanoethylated polyethylenimine, exhibited an oxidation potential up to 5.0 V. nih.gov A cyanoethyl cellulose-based eutectogel electrolyte was reported to be stable up to 4.8 V. rsc.org This high voltage stability makes these materials suitable for use with high-energy cathode materials.

In terms of interfacial properties, plating/stripping tests conducted on a symmetric Li|SPE|Li cell using the PVA-based electrolyte showed a stable voltage profile for 500 cycles (equivalent to 500 hours) without any signs of short-circuiting, indicating good interfacial stability against lithium metal. aps.orgnih.gov

Performance Evaluation in Lithium-ion Batteries

The practical applicability of these advanced SPEs has been validated in solid-state lithium-ion battery assemblies. A solid-state battery utilizing a LiFePO₄ cathode, a lithium metal anode, and the polyvinyl alcohol-based SPE with β-cyanoethyl ether groups demonstrated exceptional cycling stability at 25 °C. aps.orgnih.gov

The cell achieved a discharge capacity of 159.1 mAh g⁻¹ at a 0.1 C-rate. aps.orgnih.gov When the discharge rate was increased to 0.5 C, the cell delivered a capacity of 138.0 mAh g⁻¹ and maintained 70% of this capacity after 576 cycles, highlighting its robust performance and long-term stability. aps.orgnih.gov In a separate study, a high-voltage (4.45 V) LiCoO₂/Li metal battery using a cyanoethyl cellulose-based electrolyte showed a capacity retention of 85% after 200 cycles. rsc.org

| Cathode | Electrolyte System | Discharge Capacity | C-Rate | Cycling Stability | Source |

|---|---|---|---|---|---|

| LiFePO₄ | PVA with β-cyanoethyl ether | 159.1 mAh g⁻¹ | 0.1C | - | aps.orgnih.gov |

| LiFePO₄ | PVA with β-cyanoethyl ether | 138.0 mAh g⁻¹ | 0.5C | 70% retention after 576 cycles | aps.orgnih.gov |

| LiCoO₂ (4.45V) | Cyanoethyl Cellulose-based | Not Specified | Not Specified | 85% retention after 200 cycles | rsc.org |

Role in Organic Synthesis and Functional Molecule Design

Utilization as a Building Block for Complex Organic Molecules

The primary application of 2-Cyanoethyl hexyl ether is in its modified form as a phosphoramidite (B1245037) derivative, a critical building block in the chemical synthesis of DNA and RNA.

While the cyano group is a versatile functional handle that can participate in cyclization reactions to form heterocyclic structures, the specific use of this compound as a direct precursor for the construction of heterocyclic compounds is not extensively documented in mainstream chemical literature. Its application is more specialized, focusing on the field of oligonucleotide synthesis.

Similarly to its role in heterocyclic synthesis, there is limited specific evidence for this compound serving as a common intermediate in the broader synthesis of diverse biologically active compounds or pharmaceuticals. Its documented utility is almost exclusively within the synthesis of oligonucleotides, which are themselves a class of biologically active molecules.

The most significant and well-documented role of this compound is as a key structural element in phosphoramidite reagents used for oligonucleotide synthesis. Specifically, it is a component of reagents like 2-Cyanoethyl hexyl diisopropylphosphoramidite . google.comgoogle.com

In the phosphoramidite method of oligonucleotide synthesis, the 2-cyanoethyl group serves as a crucial protecting group for the phosphate (B84403) backbone of the growing DNA or RNA chain. This protection is vital to prevent undesirable side reactions on the phosphorus atom during the sequential addition of nucleotide monomers. At the end of the synthesis, the 2-cyanoethyl protecting group is efficiently removed under mild basic conditions.

The hexyl group in 2-Cyanoethyl hexyl phosphoramidite derivatives imparts high lipophilicity or "fat-solubility". google.com This property is particularly advantageous in certain synthesis strategies, including:

Use as a Capping Reagent: In solid-phase oligonucleotide synthesis, a "capping" step is employed to block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. Highly fat-soluble phosphoramidites, such as those derived from this compound, can be used as effective capping reagents. google.com

Liquid-Phase Synthesis: The enhanced solubility in organic solvents facilitates purification and handling in liquid-phase oligonucleotide synthesis, which can be advantageous for large-scale production. google.com

The preparation of these specialized phosphoramidite reagents involves reacting the alcohol (in this case, hexanol, which forms the hexyl ether linkage implicitly during the creation of the final phosphoramidite) with a trivalent phosphorus compound in an organic solvent. google.comgoogle.com

| Reagent Component | Function in Oligonucleotide Synthesis | Reference |

| 2-Cyanoethyl Group | Phosphate protecting group, removable under basic conditions. | google.comgoogle.com |

| Hexyl Group | Imparts high lipophilicity (fat-solubility) for use as a capping agent and in liquid-phase synthesis. | google.com |

| Diisopropylamino Group | Acts as a leaving group during the coupling reaction, activated by an acidic catalyst like tetrazole. | google.comgoogle.com |

Strategic Use as a Solvent and Reaction Medium in Chemical Transformations

The application of this compound itself as a primary solvent is not common. However, its structural characteristics inform its properties when used as a component in a reaction mixture, particularly in the context of oligonucleotide synthesis where its phosphoramidite derivatives are employed.

The properties of this compound as a solvent are dictated by its dual functional groups: the polar, aprotic cyanoethyl group and the nonpolar hexyl chain.

Lipophilicity: The long hexyl chain gives the molecule significant nonpolar character, making it highly "fat-soluble" or liposoluble. google.com This allows it to be readily dissolved in common organic solvents used in synthesis.

Compatibility: The preparation of its phosphoramidite derivative is successfully carried out in solvents like dichloromethane (B109758) and acetonitrile, indicating its compatibility with both chlorinated and nitrile-based solvent systems. google.comgoogle.com This suggests it would be compatible with a range of polar aprotic and nonpolar organic reaction conditions.

| Property | Structural Basis | Implication | Reference |

| High Lipophilicity | C6 hexyl alkyl chain | Soluble in nonpolar organic solvents; useful for liquid-phase synthesis and purification. | google.com |

| Polar Character | Cyano (-C≡N) group | Contributes to the overall polarity and ability to dissolve polar reagents. | google.comgoogle.com |

| Solvent Compatibility | Demonstrated use with CH₂Cl₂ and CH₃CN | Compatible with a range of common aprotic solvents used in synthesis. | google.comgoogle.com |

Application as a Protecting Group in Multistep Synthesis

In the realm of complex organic synthesis, the strategic use of protecting groups is a fundamental concept that enables chemists to selectively mask reactive functional groups, thereby preventing unwanted side reactions during subsequent chemical transformations. The 2-cyanoethyl group has emerged as a valuable tool in this context, particularly for the protection of hydroxyl and phosphate moieties. While its application is most extensively documented in the field of oligonucleotide synthesis for the protection of phosphate groups, the underlying principles of its reactivity and cleavage are equally applicable to the protection of alcohols through the formation of 2-cyanoethyl ethers, such as this compound. libretexts.orgwikipedia.orgfiveable.me

The protection of a hydroxyl group, for instance in hexanol, with a 2-cyanoethyl group is typically achieved through a Michael addition reaction with acrylonitrile (B1666552) (H₂C=CHCN). This reaction is generally catalyzed by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic alkoxide then attacks the β-carbon of the electron-deficient double bond in acrylonitrile, yielding the 2-cyanoethyl ether.

The primary advantage of the 2-cyanoethyl protecting group lies in its facile removal under mild basic conditions. libretexts.orgwikipedia.org The deprotection proceeds via a β-elimination mechanism. The presence of the electron-withdrawing cyano group increases the acidity of the protons on the adjacent carbon atom (the α-carbon). A base can abstract one of these protons, leading to the formation of a carbanion. This intermediate then rapidly eliminates the alkoxide, regenerating the free hydroxyl group and releasing acrylonitrile as a byproduct. atdbio.com This mild deprotection condition makes the 2-cyanoethyl group compatible with a wide range of other functional groups and protecting groups that are sensitive to acidic or harsh basic conditions.

The stability of 2-cyanoethyl ethers under various conditions is a critical factor in their utility as protecting groups. They are generally stable to acidic conditions, which allows for the selective removal of acid-labile protecting groups elsewhere in the molecule. cdnsciencepub.com Their lability to base, however, necessitates careful planning in a synthetic sequence. While strong bases will rapidly cleave the ether, milder bases can also effect the deprotection, offering a degree of tunability. researchgate.netnih.gov

The table below summarizes the typical conditions for the protection of alcohols as 2-cyanoethyl ethers and their subsequent deprotection.

| Reaction | Reagents and Conditions | Notes |

| Protection | Alcohol, Acrylonitrile, Base (e.g., NaH, t-BuOK, or a tertiary amine) in an aprotic solvent. | The reaction is a Michael addition. The choice of base and solvent can be optimized for specific substrates. |

| Deprotection | Mild to strong base (e.g., NH₄OH, DBU, K₂CO₃) in a suitable solvent (e.g., MeCN, MeOH). | Deprotection occurs via a β-elimination mechanism. The reaction is typically fast and clean. atdbio.comnih.gov |

In the specific context of multistep synthesis, the 2-cyanoethyl group's orthogonality to many other common protecting groups is a significant asset. For example, a molecule bearing a 2-cyanoethyl ether and an acid-labile protecting group like a trityl (Tr) or a silyl (B83357) ether (e.g., TBDMS) can be selectively deprotected. Treatment with a mild base will cleave the 2-cyanoethyl ether while leaving the acid-labile group intact. Conversely, treatment with a mild acid will remove the trityl or silyl group without affecting the 2-cyanoethyl ether. libretexts.orgwikipedia.org This orthogonal deprotection strategy is crucial for the efficient and controlled synthesis of complex molecules with multiple functional groups.

The following table provides a summary of the stability of 2-cyanoethyl ethers in the presence of various reagents, highlighting their utility in orthogonal protection schemes.

| Reagent/Condition | Stability of 2-Cyanoethyl Ether | Commonly Deprotected Groups |

| Mild Acid (e.g., AcOH, TFA) | Stable | Trityl (Tr), Dimethoxytrityl (DMT), Tetrahydropyranyl (THP), silyl ethers (TBDMS, TIPS) libretexts.orgwikipedia.org |

| Strong Acid (e.g., HCl, H₂SO₄) | Generally Stable | tert-Butyloxycarbonyl (Boc) wikipedia.org |

| Mild Base (e.g., NH₄OH, Et₃N) | Labile | Acetyl (Ac), Benzoyl (Bz) libretexts.org |

| Strong Base (e.g., DBU, NaOMe) | Very Labile | - |

| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Benzyl (Bn), Carbobenzyloxy (Cbz) wikipedia.org |

| Fluoride (B91410) Ion (e.g., TBAF) | Stable | Silyl ethers (TMS, TBDMS, TIPS) libretexts.org |

While the use of this compound itself is not extensively reported in the literature, the well-established chemistry of the 2-cyanoethyl protecting group provides a solid foundation for its potential application in syntheses requiring the temporary masking of a primary alcohol like hexanol. Its ease of introduction, mild and specific cleavage conditions, and compatibility with a range of other protecting groups make it a valuable, albeit specialized, tool in the synthetic chemist's arsenal (B13267) for the design and execution of intricate multistep syntheses.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

No published studies were found that specifically detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the optimized molecular structure and conformational analysis of 2-Cyanoethyl hexyl ether.

Electronic Structure Analysis and Dipole Moment Investigations

There is no available research detailing the electronic structure of this compound, nor are there published investigations into its dipole moment using computational methods.

Reaction Mechanism Modeling and Transition State Characterization (e.g., Ether Cleavage Mechanisms)

While the mechanisms of ether cleavage are a general area of study in computational chemistry, no specific modeling or transition state characterization for the cleavage of this compound has been reported in the literature. longdom.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

Prediction of Spectroscopic Signatures for Advanced Characterization (e.g., Predicted Collision Cross Section)

No literature is available that reports the prediction of spectroscopic signatures, such as the collision cross section (CCS), for this compound through computational modeling. nih.govarxiv.orgnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., in Polymer Electrolytes)

There are no published molecular dynamics simulation studies that investigate the intermolecular interactions of this compound, including its potential behavior in systems such as polymer electrolytes. researchgate.netmdpi.comnih.gov

Environmental Considerations and Green Chemistry Perspectives

Environmental Fate and Persistence Studies

Specific experimental studies on the environmental fate and persistence of 2-Cyanoethyl hexyl ether are not extensively documented in publicly available literature. However, its chemical structure, containing both an ether and a nitrile functional group, allows for predictions of its likely behavior in various environmental compartments. The environmental fate of a chemical describes its transport and transformation in the environment, encompassing processes like persistence in air, water, and soil, as well as degradation. researchgate.net

Environmental fate and exposure models are primary tools for predicting the distribution of chemicals. researchgate.netrsc.org These models integrate data on a chemical's properties (e.g., water solubility, vapor pressure), emission rates, and the characteristics of the environmental scenario to estimate its concentration and movement. rsc.org For a compound like this compound, such models would be essential to forecast its potential for long-range transport and accumulation.

Table 1: Key Factors Influencing Environmental Fate and Transport

| Parameter | Influence on this compound | General Environmental Implication |

|---|---|---|

| Water Solubility | The nitrile group provides some polarity, but the hexyl chain is hydrophobic, suggesting low to moderate solubility. | Higher solubility increases mobility in groundwater and surface water. cdc.gov |

| Vapor Pressure | Ethers can be volatile, but the molecular weight of this compound suggests it is not highly volatile at room temperature. | Higher vapor pressure leads to greater partitioning into the atmosphere. cdc.gov |

| Henry's Law Constant | This value, which indicates the tendency to move from water to air, is undetermined but crucial for modeling. | A high constant suggests a greater tendency for volatilization from water bodies. cdc.gov |

| Organic Carbon Partition Coefficient (Koc) | The hydrophobic hexyl group suggests a tendency to adsorb to organic matter in soil and sediment. | A high Koc value indicates stronger bonding to soil, reducing leaching into groundwater. cdc.gov |

While specific biodegradation studies on this compound are scarce, the degradation of related structures provides insight. The ultimate aerobic biodegradation of substances like alkylphenol ethoxylates and their metabolites has been shown to occur over weeks, indicating a lack of long-term persistence for some related ether compounds. nih.gov The biodegradation of mono-alkyl phthalate (B1215562) esters in natural sediments can occur rapidly, with half-lives between 16 and 39 hours, suggesting that esterases in various microorganisms are widespread and effective. nih.gov

For this compound, two primary biodegradation pathways can be hypothesized:

Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be enzymatically hydrolyzed by microorganisms, typically proceeding through an amide intermediate (propanamide derivative) to a carboxylic acid (propanoic acid derivative). Nitriles are generally considered non-toxic and can be eliminated from the human body unchanged, though metabolic release of cyanide is a potential, albeit unusual, toxic pathway for some nitriles. nih.gov

Cleavage and/or Oxidation of the Ether Moiety: The ether linkage (C-O-C) can be cleaved, or the hexyl chain can undergo oxidation. Studies on the intrinsic biodegradation of various alkyl ethers have shown that susceptibility to degradation can vary significantly. epa.gov

Potential primary metabolites would include 3-hydroxypropanenitrile, hexanol, and 3-(hexyloxy)propanoic acid, which would likely undergo further degradation.

Environmental fate models are computational tools used to predict how chemicals move and transform in the environment. researchgate.net These models are crucial for assessing the potential for long-range transport of chemicals through air and water. researchgate.net

Atmospheric Transport: Chemicals with higher vapor pressure and lower water solubility are more likely to enter the atmosphere. cdc.gov Once in the atmosphere, hydroxyl radicals (OH·) can cause rapid oxidation of organic compounds. acs.org The potential for this compound to be transported atmospherically would depend on its volatility.

Aquatic Transport: The compound's moderate polarity suggests it could be transported in aquatic systems. Its tendency to adsorb to sediment versus remaining dissolved in the water column would be determined by its organic carbon partition coefficient (Koc). cdc.gov The movement and persistence in aquatic environments are critical, as many pollutants accumulate in marine and freshwater sediments. nih.govacs.org

Without experimentally determined physical-chemical properties, a quantitative assessment using fate models is not possible. However, the structure suggests a potential for distribution in both aquatic and terrestrial environments.

Hazard Assessment and Safety Protocol Research

A thorough hazard assessment is fundamental to ensuring the safe handling, storage, and disposal of any chemical. For this compound, this involves evaluating risks such as peroxide formation, chemical reactivity, and the potential for release as a Volatile Organic Compound (VOC).

Ethers are a well-known class of compounds that can form explosive peroxides upon exposure to oxygen and light, a process known as autoxidation. sigmaaldrich.comutexas.eduwikipedia.org These peroxides can be sensitive to shock, heat, or friction, posing a significant explosion hazard, particularly during distillation or evaporation when they can become concentrated. yale.edu Given its ether functional group, this compound must be treated as a potential peroxide-forming chemical. utexas.edu

Table 2: General Classification of Peroxide-Forming Chemicals

| Class | Hazard Description | Examples | Likely Classification for this compound |

|---|---|---|---|

| Group A | Forms explosive peroxide levels without concentration. Severe hazard. | Isopropyl ether, Divinyl acetylene | Unlikely, but requires testing. |

| Group B | Forms explosive peroxides upon concentration (distillation, evaporation). | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Most Likely. Ethers with primary and secondary alkyl groups fall in this class. osu.edu |

| Group C | Hazardous due to peroxide-initiated autopolymerization. | Styrene, Vinyl acetate (B1210297), Butadiene | Not applicable as it is not a vinyl monomer. |

Mitigation Strategies: Strict safety protocols are essential for managing the risks of peroxide formation. yale.edu

Storage: Containers should be stored in a cool, dry, dark place, away from heat and light, which can accelerate peroxide formation. washington.edu It is recommended to store them in airtight, opaque containers, potentially under an inert atmosphere like nitrogen or argon. washington.edu

Labeling and Inventory: All containers of potential peroxide-formers must be labeled with the date received and the date opened. washington.edu This allows for tracking the age of the chemical and adhering to recommended disposal timelines.

Testing: Before use, especially before any heating or distillation, the chemical must be tested for the presence of peroxides. sigmaaldrich.com Commercially available peroxide test strips are suitable for this purpose. yale.edu

Disposal: Chemicals should be disposed of before they exceed their recommended storage time or if they test positive for high levels of peroxides. yale.edu Visual inspection for crystals, discoloration, or wisp-like structures is also a critical indicator that the material may be unsafe to handle. osu.edu

Table 3: Recommended Handling and Disposal Timelines for Group B Peroxide Formers

| Condition | Recommended Action |

|---|---|

| Unopened Container | Dispose before manufacturer's expiration date. |

| Opened Container | Test for peroxides every 6 months. Dispose after 12 months unless tests confirm peroxide absence. yale.edu |

| Peroxide Concentration > 10 ppm | The chemical should be considered for immediate, safe disposal according to institutional guidelines. washington.edu |

Based on data for structurally similar compounds, this compound is expected to be stable under normal storage conditions. fishersci.com However, its two functional groups—ether and nitrile—dictate its chemical incompatibilities.

The ether linkage is generally stable but can be cleaved by strong acids. The primary reactivity concern for the ether group is the aforementioned peroxide formation. wikipedia.org

The nitrile group presents several incompatibilities. Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions. noaa.gov They are also generally incompatible with other oxidizing agents, reducing agents, and bases. The combination of bases and nitriles can produce toxic hydrogen cyanide gas. noaa.gov

Table 4: Chemical Incompatibilities and Reactivity Profile

| Incompatible Material Class | Potential Hazard | Reference Compound(s) |

|---|---|---|

| Strong Oxidizing Agents | Fire and explosion hazard. Can lead to violent reactions. | Di-n-hexyl ether, 3-[(2-Ethylhexyl)oxy]propionitrile fishersci.comnoaa.gov |

| Strong Acids | Can cause violent reactions with the nitrile group and cleavage of the ether linkage. | 3-[(2-Ethylhexyl)oxy]propionitrile noaa.gov |

| Strong Bases | Can react with the nitrile group to produce hydrogen cyanide. | 3-[(2-Ethylhexyl)oxy]propionitrile noaa.gov |

| Reducing Agents | Can react vigorously with the nitrile group. | 3-[(2-Ethylhexyl)oxy]propionitrile noaa.gov |

Proper storage requires segregation from these incompatible materials in a cool, dry, well-ventilated area. fishersci.com

Volatile Organic Compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate into the surrounding air. wikipedia.org Many industrial solvents, including some glycol ethers, are classified as VOCs and their emission is regulated due to their role in forming ground-level ozone and potential health effects. obera.frresearchgate.net

Should emissions occur, several established technologies can be used for their control:

Source Capture: The first step in control is to capture emissions at the source using systems like extractor hoods to prevent their release into the workplace or the environment. obera.fr

Adsorption: This process involves passing the VOC-laden air stream through a bed of adsorbent material, most commonly activated carbon, which traps the VOCs. obera.fr

Oxidation: This is a destruction technique. Thermal oxidation uses high temperatures to break down the VOCs into carbon dioxide and water. thecmmgroup.com Catalytic oxidation uses a catalyst to achieve the same result at lower, more energy-efficient temperatures. thecmmgroup.com

Biotrickling Filters: For some industrial emissions, biological technologies can be used where microorganisms degrade the VOCs as they are passed through a filter medium. researchgate.net

Table 5: Common VOC Emission Control Technologies

| Technology | Principle of Operation | Typical Application |

|---|---|---|

| Activated Carbon Adsorption | VOCs adhere to the surface of porous carbon media. | Recovery of valuable solvents; treatment of low-concentration air streams. obera.fr |

| Thermal Oxidizers (RTOs) | High temperatures (combustion) destroy VOCs, often with heat recovery. | High-concentration streams; destruction of harmful pollutants. thecmmgroup.com |

| Catalytic Oxidizers | A catalyst allows for VOC destruction at lower temperatures than thermal oxidation. | Medium-concentration streams; when lower energy use is critical. thecmmgroup.com |

| Biotrickling Filters/Bioscrubbers | Microorganisms consume and degrade pollutants. | Treatment of biodegradable, water-soluble VOCs from large air flows. researchgate.net |

The selection of the most appropriate control strategy depends on factors like the concentration of the VOC, the airflow rate, and the economic feasibility of the technology. thecmmgroup.commdpi.com

Advancements in Green Synthesis Approaches for this compound

The synthesis of this compound, traditionally reliant on soluble base catalysts, is undergoing a significant transformation guided by the principles of green chemistry. nih.gov These principles advocate for the reduction of waste, minimization of energy consumption, and the use of less hazardous materials. nih.govresearchgate.net Consequently, research efforts are increasingly directed towards developing more sustainable and environmentally benign synthetic routes. Key areas of advancement include the innovation of sustainable catalytic systems, the implementation of strategies to minimize or eliminate solvent use, and the adoption of methods for waste reduction and the efficient utilization of by-products. mdpi-res.com

Development of Sustainable Catalytic Systems

A pivotal aspect of greening the synthesis of this compound involves replacing conventional homogeneous catalysts with more sustainable heterogeneous alternatives. Solid catalysts are advantageous as they can be easily separated from the reaction mixture, regenerated, and reused, thereby minimizing waste and simplifying product purification. nih.gov

Several types of solid base catalysts have been explored for the cyanoethylation of alcohols, the core reaction for producing this compound from hexanol and acrylonitrile (B1666552). These include:

Ion-Exchange Resins: Amberlyst A-21, a basic polymer resin, has been demonstrated as an effective and recyclable catalyst for cyanoethylation reactions. researchgate.net Its use allows for excellent product yields under mild, room temperature conditions. A significant advantage is its robustness, enabling it to be recovered and reused multiple times without a substantial loss of catalytic activity. researchgate.net

Hydrotalcites: Modified hydrotalcites, such as Mg-Al-O-But–Hydrotalcite, serve as mild and highly efficient solid base catalysts. researchgate.net These materials promote the exclusive synthesis of 3-alkoxypropionitriles (like this compound) in quantitative yields. Their tailored basic sites offer a potent and eco-friendly alternative to soluble bases. researchgate.net Activated Mg–Al layered double hydroxides (LDHs) have also proven effective as heterogeneous catalysts for this transformation. researchgate.net

Metal Oxides and Supported Bases: Solid bases like alkaline metal oxides, lanthanum oxide, and potassium fluoride (B91410) or hydroxide (B78521) supported on alumina (B75360) are effective for the cyanoethylation of alcohols at temperatures below 323 K. researchgate.net The reactivity of the alcohol substrate can vary depending on the specific catalyst used, indicating the importance of catalyst selection in optimizing the reaction. researchgate.net

The table below summarizes the research findings on various sustainable catalytic systems for cyanoethylation reactions.

Table 1: Comparison of Sustainable Catalytic Systems for Cyanoethylation

| Catalyst Type | Specific Example(s) | Key Advantages | Research Findings |

|---|---|---|---|

| Ion-Exchange Resin | Amberlyst A-21 | Recyclable, operates at room temperature, high yields. | Can be reused eight times without significant loss of activity. researchgate.net |

| Hydrotalcites | Mg-Al-O-But–Hydrotalcite | Mild conditions, high efficiency, quantitative yields, eco-friendly. | Provides exclusive synthesis of 3-alkoxypropionitriles. researchgate.net |

| Layered Double Hydroxides | Activated Mg–Al LDHs | Heterogeneous, effective for various alcohols. | Catalytic activity demonstrated for cyanoethylation of methanol (B129727) and 2-propanol. researchgate.net |

| Metal Oxides / Supported Bases | La₂O₃, KF/Al₂O₃, KOH/Al₂O₃ | Solid base, effective at low temperatures (<323 K). | Reactivity order of alcohols depends on the specific catalyst used. researchgate.net |

Solvent Minimization and Recovery Strategies

Adhering to green chemistry principles, a primary goal in the synthesis of this compound is the reduction or complete elimination of volatile organic solvents. nih.gov Solvents contribute significantly to the environmental footprint of a chemical process, accounting for a large portion of the waste generated. researchgate.net

The use of heterogeneous catalysts like Amberlyst A-21 facilitates the move towards solvent-free reaction conditions. researchgate.net By eliminating the need for a solvent to dissolve the catalyst and reactants, these systems inherently reduce waste, minimize potential toxicity, and simplify the work-up procedure. This approach not only has environmental benefits but also offers economic advantages by reducing raw material costs and eliminating the energy-intensive step of solvent removal and recovery.

In cases where a solvent is deemed necessary, green chemistry principles guide the selection of safer, more environmentally benign alternatives to traditional hazardous solvents like chlorinated hydrocarbons. nih.gov The ideal green solvent is non-toxic, biodegradable, and sourced from renewable feedstocks. Furthermore, process design emphasizes the implementation of efficient solvent recovery and recycling loops to minimize emissions and waste, ensuring that the solvent is reused for multiple reaction cycles. nih.gov

Waste Reduction and By-product Utilization

Waste reduction in the synthesis of this compound is intrinsically linked to the efficiency and selectivity of the catalytic system employed. mdpi-res.comresearchgate.net The fundamental reaction, the cyanoethylation of hexanol with acrylonitrile, is an addition reaction. In principle, this type of reaction has a 100% atom economy, meaning all the atoms from the reactants can be incorporated into the final product, generating no by-products.

The primary strategies for waste reduction in this context include:

Maximizing Catalyst Efficiency and Selectivity: Using catalysts that direct the reaction exclusively towards the desired this compound product is the most effective way to prevent waste at its source. researchgate.net

Catalyst Recycling: The use of recoverable and reusable heterogeneous catalysts, such as Amberlyst A-21, significantly reduces solid waste compared to processes that use single-use, soluble catalysts. researchgate.net

By focusing on highly selective, recyclable catalytic systems and optimizing reaction conditions to favor an atom-economical pathway, the production of this compound can be aligned more closely with the principles of green chemistry, resulting in a process with minimal environmental impact. mdpi.com

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The primary route for the synthesis of 2-cyanoethyl ethers is the cyanoethylation of alcohols, a variant of the Michael addition reaction. This involves the reaction of an alcohol with acrylonitrile (B1666552). For 2-Cyanoethyl hexyl ether, this would involve the reaction of hexanol with acrylonitrile. Typically, this reaction is catalyzed by a base.

Future research in the synthesis of this compound is focused on developing methodologies that offer higher efficiency, selectivity, and sustainability. While traditional methods using strong bases like sodium hydroxide (B78521) are effective, they can present challenges in terms of catalyst removal and waste generation.

Key Research Thrusts:

Heterogeneous Catalysis: The development of solid-supported catalysts is a significant area of interest. These catalysts can be easily separated from the reaction mixture, simplifying the purification process and allowing for catalyst recycling. Materials such as basic zeolites, functionalized silica (B1680970), and ion-exchange resins are being explored for their catalytic activity in cyanoethylation reactions.

Green Solvents and Solvent-Free Conditions: A move towards more environmentally benign reaction conditions is a priority. Research is underway to explore the use of greener solvents or to conduct the synthesis under solvent-free conditions, which can reduce the environmental impact and operational costs.

Continuous Flow Reactors: Shifting from batch to continuous flow production offers several advantages, including better process control, enhanced safety, and easier scalability. The development of continuous flow processes for the synthesis of this compound could lead to more efficient and economical large-scale production.

| Synthetic Approach | Catalyst Example | Key Advantages |

| Traditional Method | Sodium Hydroxide | High yield, well-established |

| Heterogeneous Catalysis | Basic Zeolites | Easy catalyst separation, reusability |

| Solvent-Free Synthesis | Solid Base Catalyst | Reduced waste, lower environmental impact |

| Continuous Flow | Packed-Bed Catalyst | Improved process control, scalability |

Exploration of New Applications in Emerging Technologies

The unique molecular structure of this compound, featuring both a polar nitrile group and a nonpolar hexyl chain, suggests its potential utility in several advanced applications.

Ionogels are a class of materials that consist of an ionic liquid confined within a polymer network. They exhibit high ionic conductivity, mechanical stability, and a wide electrochemical window, making them promising for applications in flexible electronics and energy storage. researchgate.net The incorporation of this compound into ionogel formulations could offer several benefits:

Plasticizing Effect: The flexible hexyl ether chain could act as a plasticizer, enhancing the mechanical flexibility and processability of the ionogel.

Dielectric Properties: The polar nitrile group can influence the dielectric constant of the material, which is a critical parameter for applications in capacitors and other electronic components.

Solvating Properties: The ether and nitrile functionalities can enhance the solvation of ions from the ionic liquid, potentially leading to improved ionic conductivity.

Research in this area would involve synthesizing and characterizing ionogels containing varying concentrations of this compound to understand its effect on their physicochemical and electrochemical properties.

The nitrile group in this compound can participate in specific interactions with various analytes, making it a candidate for use in chemical sensors. For instance, metal oxide semiconductor-based gas sensors are widely studied for the detection of various chemical compounds. cmshom.co.krresearchgate.net The surface of these sensors could be functionalized with a layer of this compound to enhance the selective detection of specific volatile organic compounds (VOCs). The ether's flexible backbone could allow for conformational changes upon analyte binding, leading to a measurable signal.

Future research could focus on:

Developing sensor platforms that incorporate this compound as a recognition element.

Investigating the sensitivity and selectivity of these sensors towards a range of analytes.

Exploring the mechanism of interaction between the ether and the target molecules through computational modeling and experimental studies.

Advanced Characterization Techniques for In-depth Mechanistic Understanding

A thorough understanding of the structure-property relationships of this compound is crucial for its effective application. Advanced characterization techniques can provide detailed insights into its molecular structure and behavior.